molecular formula C6H4BrFS B1294199 3-Bromo-4-fluorothiophenol CAS No. 942473-85-0

3-Bromo-4-fluorothiophenol

Cat. No. B1294199
M. Wt: 207.07 g/mol
InChI Key: HXQRAQKAGXRFEM-UHFFFAOYSA-N
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Description

3-Bromo-4-fluorothiophenol is a compound that is part of a broader class of fluorinated thiophenes, which are of interest due to their electronic properties. These compounds are often used as building blocks in the synthesis of more complex materials, such as conjugated polymers, which have applications in organic electronics.

Synthesis Analysis

The synthesis of fluorinated thiophenes typically involves the use of halogenated precursors, which can undergo further functionalization. For instance, the synthesis of 3-alkyl-4-fluorothiophenes has been reported to proceed via the treatment of dibrominated monomers with alkyl Grignard reagents, leading to highly regioregular polythiophenes upon polymerization . Similarly, the synthesis of 3-fluorothiophene has been achieved through a route involving nucleophilic aromatic substitution, followed by fluorination, hydrolysis, and decarboxylation .

Molecular Structure Analysis

The molecular structure of fluorinated thiophenes is influenced by the presence of the fluorine atom, which can have a directing effect during synthesis and can affect the planarity of the molecule. For example, backbone fluorination in polythiophenes has been shown to result in a more co-planar backbone, as indicated by Raman and DFT calculations . The crystal structure of related compounds, such as (2E)-3-(3-bromo-4-fluorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one, reveals that the presence of halogen atoms can influence the dihedral angle between aromatic rings and the overall molecular conformation .

Chemical Reactions Analysis

Fluorinated thiophenes can participate in various chemical reactions, including cross-coupling reactions to afford extended conjugated materials . The reactivity of these compounds can be tailored by the substitution pattern on the thiophene ring, as demonstrated by the different reactivities of isomeric compounds towards bromination . Additionally, the synthesis of supercrowded thiophene derivatives, such as 2,3,4,5-tetraferrocenylthiophene, involves multi-fold coupling reactions, highlighting the versatility of thiophene derivatives in constructing complex molecular architectures .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated thiophenes are significantly influenced by the presence of fluorine. For instance, backbone fluorination in polythiophenes leads to an increase in the ionization potential without significantly changing the optical band gap, and it enhances the tendency to aggregate in solution . The optoelectronic properties of dithienophospholes with fluorinated phenyl substituents show smaller HOMO-LUMO gaps, with the LUMO levels experiencing a more significant drop in energy due to the electron-withdrawing nature of the fluoroaryl groups . The electrochemical properties of these materials are also affected, as seen in the case of a star-shaped tetraferrocenylthiophene, which displays multiple reversible one-electron-transfer processes .

Scientific Research Applications

Electronic Properties of Conjugated Polythiophenes

3-Bromo-4-fluorothiophenol has been used in the study of electronic properties of conjugated polythiophenes. In one study, 3-fluoro-4-hexylthiophene, a derivative, was synthesized and its electronic properties analyzed. It was found that substitution of the median thiophene ring affects the electronic properties of the resulting polymers, which is significant for developing advanced materials with specific electronic characteristics (Gohier, Frère, & Roncali, 2013).

Synthesis of Fluorinated Thiophenes

Another area of research involves the synthesis of fluorinated thiophenes. A study described a convenient synthesis of 3-fluorothiophene, which is relevant for creating various fluorinated thiophene compounds. Such compounds are significant in the field of organic chemistry and material science (Kassmi, Fache, & Lemaire, 1994).

Surface Chemistry on Copper Surfaces

The behavior of halo-substituted thiophenols, including p-fluorothiophenol and p-bromothiophenol, on copper surfaces has been studied. It was found that these compounds form ordered islands on Cu(111) surfaces, indicating their potential in surface chemistry and material science applications (Wong, Kwon, Rao, Liu, & Bartels, 2004).

Safety And Hazards

3-Bromo-4-fluorothiophenol should be handled in a well-ventilated place. Suitable protective clothing should be worn to avoid contact with skin and eyes. Formation of dust and aerosols should be avoided .

Future Directions

3-Bromo-4-fluorothiophenol has gained increasing attention in scientific research due to its interesting properties and potential applications. It can be used as a fluorine-containing organic intermediate, and can be used for the synthesis of medicines, pesticides, dyes, etc .

properties

IUPAC Name

3-bromo-4-fluorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFS/c7-5-3-4(9)1-2-6(5)8/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQRAQKAGXRFEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650172
Record name 3-Bromo-4-fluorobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-fluorothiophenol

CAS RN

942473-85-0
Record name 3-Bromo-4-fluorobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Di Stefano, S Masoni, G Bononi, G Poli… - European Journal of …, 2023 - Elsevier
… Commercially available 3-bromothiophenol 34, 5-bromo-2-fluorothiophenol 35, 3-bromo-4-fluorothiophenol 36, 5-bromo-2-methoxythiophenol 37, 3-bromo-4-methoxythiophenol 38 or …
Number of citations: 2 www.sciencedirect.com

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